molecular formula C10H20O4 B14530913 Methyl 3-[(6-hydroxyhexyl)oxy]propanoate CAS No. 62585-48-2

Methyl 3-[(6-hydroxyhexyl)oxy]propanoate

Cat. No.: B14530913
CAS No.: 62585-48-2
M. Wt: 204.26 g/mol
InChI Key: WXYVHYRBOYUWJS-UHFFFAOYSA-N
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Description

Methyl 3-[(6-hydroxyhexyl)oxy]propanoate is a methyl ester derivative featuring a propanoate backbone substituted with a 6-hydroxyhexyloxy group. The hydroxyhexyl chain may facilitate interactions with biological targets, such as enzymes or receptors, though specific mechanisms require further investigation .

Properties

CAS No.

62585-48-2

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 3-(6-hydroxyhexoxy)propanoate

InChI

InChI=1S/C10H20O4/c1-13-10(12)6-9-14-8-5-3-2-4-7-11/h11H,2-9H2,1H3

InChI Key

WXYVHYRBOYUWJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(6-hydroxyhexyl)oxy]propanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with 6-hydroxyhexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(6-hydroxyhexyl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(6-hydroxyhexyl)oxy]propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(6-hydroxyhexyl)oxy]propanoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of Methyl 3-[(6-hydroxyhexyl)oxy]propanoate can be inferred through comparisons with structurally related esters. Key differences in substituents, functional groups, and alkyl chain lengths significantly influence reactivity, stability, and pharmacological activity.

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Key Properties/Biological Activity
This compound 6-hydroxyhexyloxy substituent Hypothesized enhanced solubility due to hydroxyl group; potential for membrane penetration
Methyl 3-(4-oxocyclohexyl)propanoate Cyclohexane ring with ketone group Reactivity influenced by ketone; studied for anti-inflammatory applications
Ethyl 3-(4-oxocyclohexyl)propanoate Ethyl ester instead of methyl Reduced solubility in polar solvents compared to methyl analog
Methyl 3-(2,2-difluoroethoxy)propanoate Difluoroethoxy substituent High anticancer activity; moderate antimicrobial effects
Methyl 3-oxo-3-(oxolan-2-yl)propanoate Oxolane (tetrahydrofuran) ring Antimicrobial activity; limited therapeutic scope

Impact of Substituent Groups

  • Hydroxyhexyl vs. Cyclohexyl/Ketone Groups: The 6-hydroxyhexyloxy chain introduces both hydrophilicity and flexibility, contrasting with the rigid, hydrophobic cyclohexyl ring in Methyl 3-(4-oxocyclohexyl)propanoate. This may improve water solubility and reduce crystallinity, enhancing formulation stability .
  • Fluorinated vs. Hydroxylated Chains: Fluorinated analogs (e.g., Methyl 3-(2,2-difluoroethoxy)propanoate) exhibit stronger anticancer activity due to metabolic stability imparted by fluorine atoms. The hydroxyl group in the target compound may instead promote hydrogen bonding with biological targets .

Ester Group Variations

  • Methyl vs. Ethyl Esters: Methyl esters generally exhibit higher solubility in aqueous media compared to ethyl derivatives. For example, Ethyl 3-(4-oxocyclohexyl)propanoate shows reduced solubility relative to its methyl counterpart, impacting bioavailability .

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